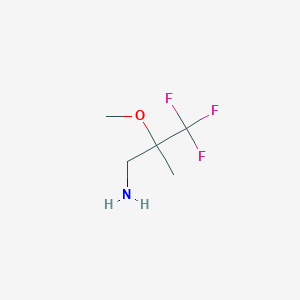
3,3,3-Trifluoro-2-methoxy-2-methylpropan-1-amine
Cat. No. B1651750
CAS No.:
1334547-39-5
M. Wt: 157.13
InChI Key: KLOSUTGQAQIJBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08476269B2
Procedure details


A mixture comprising 2-(3,3,3-trifluoro-2-methoxy-2-methylpropyl)isoindoline-1,3-dione (272 mg, 0.95 mmol) and hydrazine (0.033 ml, 1.045 mmol) was stirred at 75° C. for 4 hours. After cooling to RT, the mixture was filtered and the filtrate was concentrated in vacuo to afford the title product which was used without further purification (no characterisation data available).
Name
2-(3,3,3-trifluoro-2-methoxy-2-methylpropyl)isoindoline-1,3-dione
Quantity
272 mg
Type
reactant
Reaction Step One


Name
Identifiers


|
REACTION_CXSMILES
|
[F:1][C:2]([F:20])([F:19])[C:3]([O:17][CH3:18])([CH3:16])[CH2:4][N:5]1C(=O)C2C(=CC=CC=2)C1=O.NN>>[F:1][C:2]([F:20])([F:19])[C:3]([O:17][CH3:18])([CH3:16])[CH2:4][NH2:5]
|
Inputs


Step One
|
Name
|
2-(3,3,3-trifluoro-2-methoxy-2-methylpropyl)isoindoline-1,3-dione
|
|
Quantity
|
272 mg
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(CN1C(C2=CC=CC=C2C1=O)=O)(C)OC)(F)F
|
|
Name
|
|
|
Quantity
|
0.033 mL
|
|
Type
|
reactant
|
|
Smiles
|
NN
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
the mixture was filtered
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated in vacuo
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC(C(CN)(C)OC)(F)F
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
